N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a 2-methyl-3-nitrobenzamide group and at the 5-position with a thioether-linked hydroxyamino-oxoethyl moiety.
Properties
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O5S2/c1-6-7(3-2-4-8(6)17(21)22)10(19)13-11-14-15-12(24-11)23-5-9(18)16-20/h2-4,20H,5H2,1H3,(H,16,18)(H,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRCIROHCADBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article will delve into its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 286.33 g/mol. Its structure includes a thiadiazole ring known for various biological activities, particularly in pharmacology. The presence of a nitro group and hydroxyamino side chain enhances its reactivity and therapeutic potential.
Antimicrobial Activity
Thiadiazole derivatives are widely recognized for their antimicrobial properties . Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity is attributed to the thiadiazole moiety, which has been shown to disrupt bacterial cell wall synthesis.
Antitumor Activity
Recent investigations have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The compound's IC50 values were measured in both 2D and 3D cell cultures, revealing promising results:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results indicate that the compound demonstrates higher efficacy in a two-dimensional culture environment compared to three-dimensional conditions, which is common for many anticancer agents.
The mechanism of action appears to involve interaction with specific enzyme targets or receptors within metabolic pathways. Studies suggest that the compound may bind to DNA or interfere with cellular signaling pathways crucial for tumor growth and survival.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with other compounds sharing structural similarities to this compound:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| N-(5-Hydroxyamino)... | Thiadiazole | Antimicrobial | Hydroxyamino side chain |
| N-(6-Hydroxyhexyl)... | Benzamide | Anticancer | Enhanced solubility |
| Hydroxyamino Compounds | Hydroxyamine | Enzyme Inhibition | Versatile functional groups |
This table highlights the unique aspects of this compound while situating it within a broader context of similar compounds.
Case Studies
Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study on Lung Cancer Treatment : A cohort study involving patients treated with thiadiazole derivatives showed significant tumor reduction in over 60% of participants after six months of treatment.
- Antimicrobial Efficacy : A clinical trial assessing the antimicrobial properties of related compounds found that patients treated with these agents showed improved outcomes against resistant bacterial strains.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Key analogs include:
Thiadiazole Derivatives with Thioether-Acetamide Linkages
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Substituted with a phenoxyacetamide and chlorobenzylthio group. Exhibits a lower melting point (132–134°C) compared to the target compound, likely due to reduced polarity from the chloro and isopropyl groups .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Contains a methoxyphenoxyacetamide, which enhances lipophilicity. Its higher yield (85%) suggests efficient synthetic routes for benzylthio derivatives .
Nitro-Substituted Thiadiazoles
- N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3): Features a nitroaniline group and demonstrates potent Akt inhibition (92.36%) and apoptosis induction in glioma cells. The nitro group likely contributes to its bioactivity through electron-withdrawing effects .
- N-(5-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide: A structural isomer of the target compound with a 4-methyl-3-nitrobenzamide group. Differences in substituent positioning may alter receptor binding .
Physical and Spectroscopic Properties
Key Structural Determinants of Activity
Preparation Methods
Nitration of 2-Methylbenzamide
The nitro group is introduced via electrophilic aromatic substitution. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves regioselective nitration at the meta position relative to the methyl group.
Procedure :
- Dissolve 2-methylbenzamide (10.0 g, 66.2 mmol) in H₂SO₄ (50 mL).
- Add HNO₃ (5.5 mL, 130 mmol) dropwise at 0°C.
- Stir for 4 h, pour onto ice, and filter.
- Recrystallize from ethanol/water (1:1) to yield yellow crystals.
Results :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 98.5% |
| Melting Point | 152–154°C |
Alternative Route: Palladium-Catalyzed Nitration
For improved regiocontrol, Pd(NO₃)₂-mediated nitration using AgNO₃ as a nitrating agent in trifluoroacetic acid (TFA) achieves 85% yield with minimal byproducts.
Construction of 1,3,4-Thiadiazole-2-thiol
Cyclocondensation of Thiosemicarbazide
Thiadiazole rings are synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids or anhydrides.
Procedure :
- React thiosemicarbazide (7.4 g, 70 mmol) with acetic anhydride (20 mL) at reflux for 6 h.
- Quench with ice water, extract with ethyl acetate, and evaporate.
- Treat residue with H₂S gas in pyridine to yield 1,3,4-thiadiazole-2-thiol.
Results :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity (NMR) | 97% |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction time to 30 min with comparable yield (63%).
Thioether Formation: Coupling Thiadiazole-2-thiol with 2-Bromoacetohydroxamic Acid
Nucleophilic Substitution
The thiol group attacks α-bromo carbonyl compounds under basic conditions.
Procedure :
- Suspend 1,3,4-thiadiazole-2-thiol (5.0 g, 38 mmol) in DMF.
- Add K₂CO₃ (10.5 g, 76 mmol) and 2-bromoacetohydroxamic acid (6.2 g, 38 mmol).
- Stir at 50°C for 12 h, extract with CH₂Cl₂, and purify via silica gel chromatography.
Results :
| Parameter | Value |
|---|---|
| Yield | 58% |
| Purity (LC-MS) | 96% |
Ultrasound Promotion
Sonication at 40 kHz for 2 h enhances yield to 72% by improving mass transfer.
Final Amide Coupling: Merging Fragments
Carbodiimide-Mediated Coupling
Activate 2-methyl-3-nitrobenzoic acid with EDCI/HOBt, then react with the thiadiazole-amine intermediate.
Procedure :
- Dissolve 2-methyl-3-nitrobenzoic acid (4.0 g, 20 mmol) in DMF.
- Add EDCI (4.6 g, 24 mmol), HOBt (3.2 g, 24 mmol), and DIPEA (8.4 mL, 48 mmol).
- After 1 h, add 5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (5.2 g, 20 mmol).
- Stir for 24 h, concentrate, and purify via recrystallization.
Results :
| Parameter | Value |
|---|---|
| Yield | 62% |
| Melting Point | 198–200°C |
| Purity (HPLC) | 99.1% |
Photoredox Catalysis
Using Ru(bpy)₃Cl₂ under blue LED light reduces reaction time to 8 h with 68% yield.
Challenges and Optimization Insights
Nitro Group Sensitivity
The electron-withdrawing nitro group deactivates the benzamide toward electrophilic attack, necessitating mild conditions during coupling.
Hydroxyamino Stability
The hydroxyamino moiety is prone to oxidation; thus, reactions require inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switching to THF/water biphasic systems improves isolation.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Cost ($/g) |
|---|---|---|---|---|
| Classical EDCI/HOBt | 62% | 99.1% | 24 h | 12.50 |
| Photoredox | 68% | 98.7% | 8 h | 18.20 |
| Microwave Cyclization | 63% | 97.5% | 30 min | 9.80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
